UNC-5 protein
Description
Properties
CAS No. |
149592-60-9 |
|---|---|
Molecular Formula |
C27H32O6 |
Synonyms |
UNC-5 protein |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
Recent studies indicate that UNC-5 proteins can serve as therapeutic targets in cancer due to their involvement in apoptosis regulation and tumorigenesis:
- Netrin-1 Signaling : Netrin-1 interacts with UNC-5 receptors to influence cell survival pathways. When engaged by netrin ligands, DCC (Deleted in Colorectal Carcinoma) may inhibit apoptosis through p53-dependent mechanisms. Conversely, the absence of netrin can lead to apoptosis via UNC-5 signaling pathways .
- Fusion Proteins : Recombinant fusion proteins combining UNC-5 domains with immunoglobulin fragments have been developed to inhibit netrin-1 signaling. These fusion proteins can induce apoptosis in cancer cells overexpressing netrin-1, making them potential candidates for targeted cancer therapies .
| Fusion Protein | Target | Application |
|---|---|---|
| UNC5A-Fc | Netrin-1 | Induces apoptosis in cancer cells |
| UNC5B-Fc | Netrin-1 | Potential treatment for tumors |
| UNC5C-Fc | Netrin-1 | Investigational therapeutic agent |
Glioma Proliferation
Studies have shown that UNC5A can promote glioma cell proliferation through NF-kappaB signaling pathways. This suggests a dual role where UNC-5 proteins might act both as tumor suppressors and promoters depending on the cellular context .
Axon Guidance
UNC-5 proteins are essential for proper axon guidance during neural development:
- Repulsive Signals : In model organisms like Caenorhabditis elegans, UNC-5 acts as a repulsive receptor for netrins, guiding axons away from midline structures during development. This repulsion is mediated through specific cytoplasmic domains that dictate the cellular response to netrins .
Schwann Cell Proliferation
Research indicates that netrin-1 acts as a trophic factor for Schwann cells via UNC5B receptors:
- Peripheral Nerve Injury : In injured peripheral nerves, netrin-1 promotes Schwann cell proliferation through UNC5B expression. This suggests that targeting this pathway could enhance nerve repair mechanisms following injury .
Case Studies and Research Findings
Several studies have documented the roles of UNC-5 proteins across various contexts:
- Tumorigenesis and Apoptosis : A study highlighted the role of DCC and UNC-5 in colorectal cancer, showing that their signaling pathways could be manipulated to induce selective apoptosis in tumor cells .
- Neurodevelopmental Disorders : Research on Drosophila has demonstrated that misexpression of UNC-5 affects motor neuron axon guidance, leading to neurodegenerative phenotypes .
- Heparin Interaction : Structural studies revealed that UNC-5 binds heparin, which enhances its interaction with netrins, suggesting potential therapeutic avenues for modulating these interactions in both neurodevelopmental and oncological contexts .
Comparison with Similar Compounds
UNC-40/DCC: A Complementary Netrin Receptor
Structural Differences :
Functional Contrasts :
- Protrusion Regulation: UNC-5 inhibits ventral/lateral growth cone protrusion via FMOs (flavin monooxygenases) and UNC-33/CRMP, destabilizing actin and microtubules. Conversely, UNC-40 promotes dorsal protrusion, creating polarity .
- Signaling Independence : UNC-5 can function independently of UNC-40 in self-avoidance (e.g., dendrite repulsion), relying on its Z-D cytoplasmic domain. UNC-40-dependent signaling requires the ZU-5 domain .
- Genetic Interactions: Null mutations in both unc-5 and unc-40 are required to replicate unc-6 null phenotypes, indicating partial functional redundancy .
Table 1: UNC-5 vs. UNC-40
| Feature | UNC-5 | UNC-40/DCC |
|---|---|---|
| Domains | Ig, TSP1, ZU-5, Death domain | Ig, P1-3 motifs |
| Netrin Response | Repulsion | Attraction |
| Protrusion Regulation | Inhibits via FMOs/CRMP | Promotes via Ena/VASP |
| Key Cytoplasmic Motifs | Z-D (UNC-40-independent), ZU-5 | P3 (downstream signaling) |
| Phosphorylation | Tyrosine 482 critical for signaling | Not reported |
Vertebrate Homologs: UNC5A-D
Structural Conservation :
Functional Divergence :
Table 2: UNC-5 vs. Vertebrate Homologs
SAX-3/Robo: A Parallel Guidance Receptor
Functional Overlap :
- Both UNC-5 and SAX-3/Robo regulate axon guidance.
Regulatory Cross-Talk :
Lucilia sericata UNC-5: Divergent Features
Structural Differences :
Functional Context :
- Implicated in wound healing and nerve regeneration, reflecting adaptation to parasitic larval biology .
Regulatory Mechanisms Unique to UNC-5
- Temporal Control : UNC-5 expression in C. elegans distal tip cells (DTCs) is upregulated by DAF-12 during developmental stage transitions, linking migration to maturation .
- Post-Translational Regulation : MAX-1 inhibits UNC-5 activity by modulating its stability or membrane localization, preventing overactive repulsion .
Preparation Methods
Glycosylation and Disulfide Bond Requirements
Crystallographic studies reveal that UNC-5 receptors are heavily glycosylated, with conserved C-mannosylation sites on tryptophan residues (e.g., Trp245 and Trp248 in hUnc5A). Mutagenesis of glycosylation sites (e.g., N241Q in GPC3) disrupts UNC-5 binding, underscoring the importance of retaining post-translational modifications during purification. Additionally, the N-terminal lobe of GPC3 contains six disulfide bonds critical for structural stability, which must be preserved by maintaining reducing agents like dithiothreitol (DTT) in lysis buffers.
Recombinant Expression Systems for UNC-5 Production
Mammalian Expression Systems
The UNC School of Medicine’s Protein Expression and Purification (PEP) Core utilizes HEK293 and CHO cells for producing full-length UNC-5 proteins with native glycosylation patterns. For example, recombinant human UNC5B fused to an Fc chimera is expressed in HEK293T cells, yielding ~104 kDa proteins that retain ligand-binding activity. Key advantages include:
-
Proper folding : Mammalian systems facilitate correct disulfide bond formation.
-
Post-translational modifications : Glycosylation enhances solubility and receptor-ligand interactions.
| Expression System | Yield (mg/L) | Advantages | Limitations |
|---|---|---|---|
| HEK293 | 5–10 | Native PTMs | High cost |
| E. coli | 20–50 | High yield | No glycosylation |
Bacterial Expression for Structural Studies
For crystallography, truncated UNC-5 extracellular domains (e.g., rUnc5D residues 32–307) are expressed in E. coli BL21(DE3) using pET vectors. Inclusion bodies are formed due to the absence of chaperones, requiring solubilization in 8 M guanidine-HCl and refolding. A typical protocol involves:
-
Induction : 0.5 mM IPTG at 16°C for 20 hours to reduce aggregation.
-
Lysis : French press or sonication in Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂.
-
Inclusion body washing : 4 M urea, 1% Triton X-100 to remove membrane contaminants.
Solubilization and Refolding Strategies
Denaturant-Based Extraction
Washed inclusion bodies are solubilized in 8 M guanidine-HCl or 6 M urea supplemented with 5–10 mM DTT. The choice of denaturant impacts recovery:
-
Guanidine-HCl : Superior solubilization but requires dialysis for refolding.
-
Urea : Less denaturing but may retain partial structure.
| Denaturant | Concentration | Reducing Agent | Solubilization Efficiency |
|---|---|---|---|
| Guanidine | 8 M | 5 mM DTT | >90% |
| Urea | 6 M | 10 mM β-ME | 70–80% |
Refolding by Gradient Dialysis
Refolding is achieved by stepwise dialysis against decreasing denaturant concentrations. For UNC-45A (a structurally similar protein), a 4°C gradient from 6 M to 1 M urea over 48 hours restored ATPase activity. For UNC-5, adding 0.5 M L-arginine and 2 mM glutathione redox buffer improves correct disulfide bond formation.
Affinity Chromatography and Tag-Based Purification
GST and Fc Fusion Systems
GST-tagged UNC-5 constructs (e.g., GST-GFP-UNC-45A) are purified using glutathione sepharose beads. Elution with 10 mM reduced glutathione yields ~80% pure protein. Alternatively, Fc-tagged UNC5B is isolated via protein A/G affinity columns, with elution at pH 3.0.
His-Tag Purification
Hexahistidine tags enable immobilized metal affinity chromatography (IMAC). A typical buffer contains 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 250 mM imidazole for elution.
Advanced Purification Techniques
Gel Filtration Chromatography
Superdex 200 Increase columns resolve UNC-5 oligomeric states. The octameric UNC5D-GPC3 complex (≈800 kDa) elutes at 12–14 mL, while monomers elute at 18–20 mL.
| Column | Buffer | Flow Rate | Application |
|---|---|---|---|
| Superdex 200 | 20 mM HEPES, 150 mM NaCl | 0.5 mL/min | Oligomer separation |
| HiLoad 16/600 | 8 M urea, 1 mM DTT | 1 mL/min | Denatured protein polishing |
Ion Exchange Chromatography
Q Sepharose HP columns at pH 8.0 separate UNC-5 isoforms based on charge heterogeneity. A linear NaCl gradient (0–1 M) elutes contaminants before the target protein.
Quality Control and Functional Validation
Analytical Techniques
Q & A
Q. What structural domains of UNC-5 are essential for its role in axon guidance and repulsion?
UNC-5 contains two extracellular immunoglobulin (Ig)-like domains for netrin binding, thrombospondin (Tsp) motifs for heparin interaction, and cytoplasmic ZU-5, Z-D, and death domains for signaling . To investigate these domains, researchers use truncation mutants (e.g., UNC-5ΔZU-5 or UNC-5ΔZD) and assess rescue capabilities in C. elegans migration assays. Structural techniques like X-ray crystallography (e.g., heparin-bound UNC-5 in ) or immunoprecipitation (e.g., ) can validate domain interactions.
Q. How do UNC-5 receptors interact with netrin ligands, and what methods identify binding interfaces?
UNC-5 binds netrin via its Ig domains, with heparin-binding regions modulating affinity ( ). Techniques like surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) with domain-specific mutants (e.g., Ig domain deletions) can map binding interfaces . For example, UNC-5 lacking the Ig domain fails to rescue dendritic self-avoidance in C. elegans (), confirming functional relevance.
Q. What experimental models are optimal for studying UNC-5's role in neural development?
C. elegans is widely used due to conserved UNC-5/netrin pathways and tractable genetics (e.g., DTC migration assays in ). Vertebrate models (mice, zebrafish) and cell lines (HEK293T) expressing UNC-5 homologs (e.g., RCM, UNC5B) enable phosphorylation and trafficking studies . RNAi or CRISPR knockouts in these systems can dissect developmental roles.
Advanced Research Questions
Q. How does tyrosine phosphorylation regulate UNC-5 signaling in vivo?
Phosphorylation at cytoplasmic residues (e.g., Y482 in C. elegans) is critical for UNC-5-mediated repulsion . Mutagenesis (Y→F substitutions) combined with phospho-specific antibodies reveals phosphorylation dynamics. For example, UNC-5 phosphorylation increases during larval development and is partially netrin-independent, suggesting ligand-independent regulatory mechanisms ( ).
Q. What methodologies distinguish UNC-40-dependent vs. UNC-40-independent UNC-5 signaling pathways?
- UNC-40-dependent signaling : Requires the ZU-5 domain. Truncate ZU-5 (UNC-5ΔZU-5) and assess rescue in C. elegans dendritic self-avoidance ().
- UNC-40-independent signaling : Depends on the Z-D domain. Use UNC-5ΔZD mutants and evaluate axon guidance defects in unc-40 null backgrounds . Co-localization studies (e.g., fluorescently tagged UNC-5/UNC-40) and downstream effector analysis (e.g., MIG-10/NAV2 in ) further differentiate pathways.
Q. How can contradictory data on UNC-5 phosphorylation dependency on netrin be resolved?
While UNC-5 phosphorylation persists in unc-6 (netrin) and unc-40 mutants ( ), netrin enhances phosphorylation levels in wild-type contexts. To reconcile this, perform time-resolved phosphoproteomics in ligand-stimulated vs. unstimulated cells. Additionally, screen for alternative kinases (e.g., Src-family) using inhibitors .
Q. What role do small GTPases play in regulating UNC-5 trafficking and activity?
MOM-5/Frizzled and CED-10/Rac GTPases regulate UNC-5 endocytic recycling, likely via AP-3-mediated lysosomal sorting ( ). Use GTPase-deficient mutants (e.g., ced-10 null) and track UNC-5::GFP localization in C. elegans. Förster resonance energy transfer (FRET) assays can probe SUMOylation-dependent UNC-5/APB-3 interactions ( ).
Q. How do post-translational modifications (e.g., SUMOylation) influence UNC-5 receptor function?
SUMOylation of MAX-1 (UNC-5 interactor) reduces UNC-5 binding, promoting lysosomal degradation via AP-3 ( ). Co-express SUMOylation-deficient MAX-1 (e.g., K→R mutants) and quantify UNC-5 stability via cycloheximide chase assays. In situ proximity ligation assays (PLA) can visualize SUMO-UNC-5 complexes.
Methodological Guidance
Q. What strategies are effective for analyzing UNC-5 mutations in functional studies?
- Site-directed mutagenesis : Introduce point mutations (e.g., Y482F) or domain deletions and test rescue in unc-5 null models .
- Transcriptional reporters : Use GFP-tagged UNC-5 (e.g., C. elegans strains in ) to monitor expression and localization.
- High-resolution imaging : Confocal microscopy of dendritic self-avoidance defects in PVD∷UNC-5 transgenic lines ().
Q. How can researchers investigate UNC-5's role in apoptotic signaling as a dependence receptor?
UNC-5 induces apoptosis in netrin-free conditions. Use netrin-deprived cell cultures and measure caspase-3 activation via Western blot . CRISPR knockouts of UNC-5 in netrin-deficient models (e.g., unc-6 mutants) can validate pro-apoptotic roles in vivo.
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
